molecular formula C9H19O4P B14221618 Diethyl pent-3-en-2-yl phosphate CAS No. 828254-31-5

Diethyl pent-3-en-2-yl phosphate

Cat. No.: B14221618
CAS No.: 828254-31-5
M. Wt: 222.22 g/mol
InChI Key: HYLUTZOEMVJFAU-UHFFFAOYSA-N
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Description

Diethyl pent-3-en-2-yl phosphate is an organophosphorus compound characterized by the presence of a phosphate group attached to a pent-3-en-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl pent-3-en-2-yl phosphate can be achieved through various methods, including the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate. Another method involves the reaction of diethyl phosphite with pent-3-en-2-yl chloride under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: Diethyl pent-3-en-2-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl pent-3-en-2-yl phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl pent-3-en-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

  • Diethyl phosphite
  • Triethyl phosphate
  • Dimethyl methylphosphonate

Comparison: Diethyl pent-3-en-2-yl phosphate is unique due to its pent-3-en-2-yl moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. For example, diethyl phosphite lacks the unsaturated carbon chain, making it less reactive in certain chemical reactions. Triethyl phosphate, on the other hand, has three ethyl groups attached to the phosphate, resulting in different physical and chemical properties .

Properties

CAS No.

828254-31-5

Molecular Formula

C9H19O4P

Molecular Weight

222.22 g/mol

IUPAC Name

diethyl pent-3-en-2-yl phosphate

InChI

InChI=1S/C9H19O4P/c1-5-8-9(4)13-14(10,11-6-2)12-7-3/h5,8-9H,6-7H2,1-4H3

InChI Key

HYLUTZOEMVJFAU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(C)C=CC

Origin of Product

United States

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